6-Bromo-1H-phenalene
Description
6-Bromo-1H-phenalene is a chemical compound with the molecular formula C13H9Br . It has a molecular weight of 245.11456 . It is a main product offered by BOC Sciences .
Synthesis Analysis
The synthesis of 1H-phenalene derivatives has been reported in the literature . The process involves thermally induced dehydro-aromatization of polycyclic aromatic hydrocarbons (PAHs) on the porphyrin core . This method does not require the presence of electron-donating groups or a nickel cation in the porphyrin .Molecular Structure Analysis
The molecular structure of this compound includes a bromine atom attached to a phenalene core . The InChI key for this compound is VOARYMMTZDSSDW-UHFFFAOYSA-N .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, related compounds have been synthesized and evaluated for various biological activities . These compounds have shown potential as anticancer, antiangiogenic, and antioxidant agents .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular formula (C13H9Br), molecular weight (245.11456), and its structure .Future Directions
The future directions for 6-Bromo-1H-phenalene could involve further exploration of its potential uses in various fields. For instance, BOC Sciences, a provider of special chemicals, offers this compound and encourages inquiries for its use . Additionally, research into related compounds suggests potential applications in medicinal chemistry, particularly in the development of anticancer, antiangiogenic, and antioxidant agents .
Properties
IUPAC Name |
6-bromo-1H-phenalene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Br/c14-12-8-7-10-4-1-3-9-5-2-6-11(12)13(9)10/h1-2,4-8H,3H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOARYMMTZDSSDW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2=CC=C(C3=CC=CC1=C23)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Br | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40677316 | |
Record name | 6-Bromo-1H-phenalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40677316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106139-94-0 | |
Record name | 6-Bromo-1H-phenalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40677316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.